N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide
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Overview
Description
N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a methoxymethyl group and a propan-2-yl group attached to the nitrogen atom of the amide, with a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide typically involves the reaction of prop-2-enamide with methoxymethyl chloride and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Amines or alcohols
Substitution: Various substituted amides
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethyl)-N-(propan-2-yl)acetamide
- N-(Methoxymethyl)-N-(propan-2-yl)butanamide
- N-(Methoxymethyl)-N-(propan-2-yl)pentanamide
Uniqueness
N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxymethyl group and prop-2-enamide backbone may offer unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
508200-62-2 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(methoxymethyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-5-8(10)9(6-11-4)7(2)3/h5,7H,1,6H2,2-4H3 |
InChI Key |
BJSZJFLEZNJRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(COC)C(=O)C=C |
Origin of Product |
United States |
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